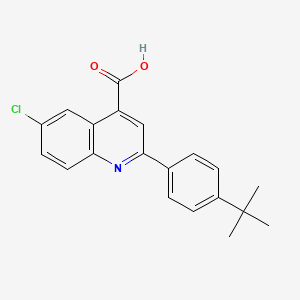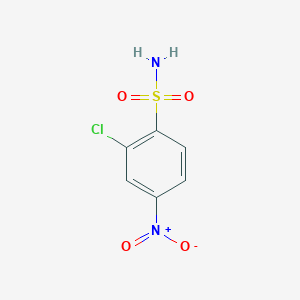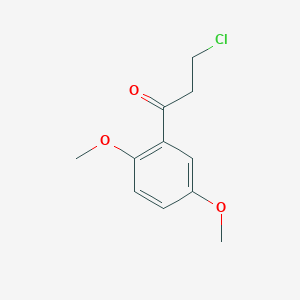
3-Chlor-1-(2,5-Dimethoxyphenyl)propan-1-on
Übersicht
Beschreibung
3-Chloro-1-(2,5-dimethoxyphenyl)propan-1-one is an organic compound with the molecular formula C11H13ClO3 It is a chlorinated derivative of 1-(2,5-dimethoxyphenyl)propan-1-one, characterized by the presence of a chlorine atom at the third position of the propanone chain
Wissenschaftliche Forschungsanwendungen
3-Chloro-1-(2,5-dimethoxyphenyl)propan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and as a
Wirkmechanismus
Biochemical Pathways
It is known that similar compounds can interact with various biochemical pathways, leading to a range of downstream effects .
Action Environment
The action, efficacy, and stability of 3-Chloro-1-(2,5-dimethoxyphenyl)propan-1-one can be influenced by various environmental factors. For instance, the presence of certain catalysts can affect the reaction of similar compounds . Additionally, storage conditions such as temperature can impact the stability of the compound .
Biochemische Analyse
Biochemical Properties
3-Chloro-1-(2,5-dimethoxyphenyl)propan-1-one plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. This compound is known to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body. The interaction between 3-Chloro-1-(2,5-dimethoxyphenyl)propan-1-one and cytochrome P450 enzymes involves the binding of the compound to the active site of the enzyme, leading to the formation of a stable enzyme-substrate complex. This interaction can result in the inhibition or activation of the enzyme, depending on the specific isoform of cytochrome P450 involved .
Cellular Effects
The effects of 3-Chloro-1-(2,5-dimethoxyphenyl)propan-1-one on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 3-Chloro-1-(2,5-dimethoxyphenyl)propan-1-one can activate the mitogen-activated protein kinase (MAPK) signaling pathway, leading to changes in gene expression that promote cell proliferation and survival . Additionally, this compound can alter cellular metabolism by affecting the activity of key metabolic enzymes, resulting in changes in the levels of metabolites and overall metabolic flux .
Molecular Mechanism
The molecular mechanism of action of 3-Chloro-1-(2,5-dimethoxyphenyl)propan-1-one involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, 3-Chloro-1-(2,5-dimethoxyphenyl)propan-1-one can bind to the active site of cytochrome P450 enzymes, leading to the formation of a stable enzyme-substrate complex that inhibits the enzyme’s activity . This inhibition can result in the accumulation of substrates and the depletion of products, ultimately affecting various biochemical pathways. Additionally, 3-Chloro-1-(2,5-dimethoxyphenyl)propan-1-one can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell proliferation, survival, and metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Chloro-1-(2,5-dimethoxyphenyl)propan-1-one can change over time due to factors such as stability, degradation, and long-term effects on cellular function. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods, leading to the formation of degradation products that may have different biochemical properties . Long-term exposure to 3-Chloro-1-(2,5-dimethoxyphenyl)propan-1-one has been shown to result in sustained changes in cellular function, including alterations in cell signaling pathways, gene expression, and metabolic activity .
Dosage Effects in Animal Models
The effects of 3-Chloro-1-(2,5-dimethoxyphenyl)propan-1-one in animal models vary with different dosages. At low doses, this compound can exert beneficial effects by modulating cell signaling pathways and metabolic activity without causing significant toxicity . At high doses, 3-Chloro-1-(2,5-dimethoxyphenyl)propan-1-one can induce toxic effects, including oxidative stress, inflammation, and cell death . These adverse effects are often dose-dependent and can be mitigated by adjusting the dosage to an optimal level that maximizes the compound’s beneficial effects while minimizing toxicity.
Metabolic Pathways
3-Chloro-1-(2,5-dimethoxyphenyl)propan-1-one is involved in several metabolic pathways, including those mediated by cytochrome P450 enzymes. This compound can be metabolized through oxidation, reduction, and conjugation reactions, leading to the formation of various metabolites . The metabolic pathways of 3-Chloro-1-(2,5-dimethoxyphenyl)propan-1-one can affect metabolic flux and metabolite levels, ultimately influencing the overall metabolic state of the cell .
Transport and Distribution
The transport and distribution of 3-Chloro-1-(2,5-dimethoxyphenyl)propan-1-one within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters . Once inside the cell, 3-Chloro-1-(2,5-dimethoxyphenyl)propan-1-one can bind to intracellular proteins, affecting its localization and accumulation within different cellular compartments .
Subcellular Localization
The subcellular localization of 3-Chloro-1-(2,5-dimethoxyphenyl)propan-1-one is an important determinant of its activity and function. This compound can be targeted to specific cellular compartments or organelles through the presence of targeting signals or post-translational modifications . For example, 3-Chloro-1-(2,5-dimethoxyphenyl)propan-1-one can be localized to the endoplasmic reticulum, where it interacts with cytochrome P450 enzymes and other proteins involved in metabolic processes . The subcellular localization of 3-Chloro-1-(2,5-dimethoxyphenyl)propan-1-one can influence its activity and function, ultimately affecting various biochemical pathways and cellular processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-1-(2,5-dimethoxyphenyl)propan-1-one typically involves the chlorination of 1-(2,5-dimethoxyphenyl)propan-1-one. One common method is the reaction of 1-(2,5-dimethoxyphenyl)propan-1-one with thionyl chloride (SOCl2) in the presence of a base such as pyridine. The reaction proceeds under mild conditions, typically at room temperature, and results in the substitution of a hydrogen atom with a chlorine atom at the third position of the propanone chain.
Industrial Production Methods
In an industrial setting, the production of 3-Chloro-1-(2,5-dimethoxyphenyl)propan-1-one can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances safety during the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-Chloro-1-(2,5-dimethoxyphenyl)propan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chlorine atom can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be employed for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Hydroxyl or amino derivatives.
Eigenschaften
IUPAC Name |
3-chloro-1-(2,5-dimethoxyphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO3/c1-14-8-3-4-11(15-2)9(7-8)10(13)5-6-12/h3-4,7H,5-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXEWSWMETKFBGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C(=O)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70393234 | |
| Record name | 3-chloro-1-(2,5-dimethoxyphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70393234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50786-60-2 | |
| Record name | 3-chloro-1-(2,5-dimethoxyphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70393234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[[4-(2-methoxyphenoxy)phenyl]sulfonylamino]benzoic Acid](/img/structure/B1306790.png)
![3H-Imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B1306794.png)

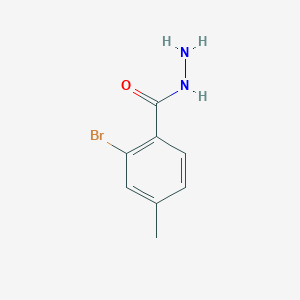
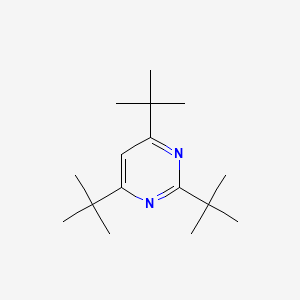
![4-[3-(4-Fluorophenyl)acryloyl]phenyl 2-thiophenecarboxylate](/img/structure/B1306809.png)
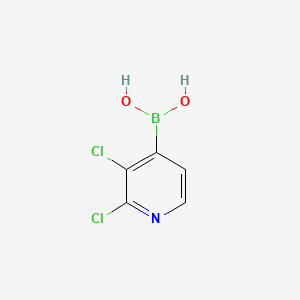

![2-[2-Cyano-2-[5-(hydroxymethyl)-3-methyl-1,3-oxazolidin-2-ylidene]ethylidene]indolin-3-one](/img/structure/B1306832.png)
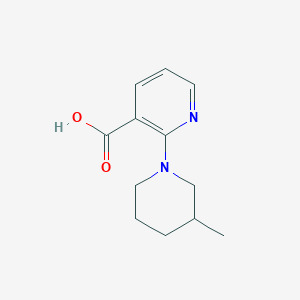
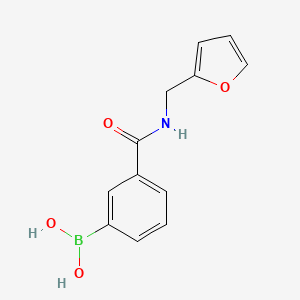
![3-phenylindeno[1,2-c]pyrazol-4(2H)-one](/img/structure/B1306839.png)
